5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The presence of a trifluoromethyl group, a morpholine ring, and a pyrazolo[1,5-a]pyrimidine core makes it a versatile molecule for research in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: Radical trifluoromethylation is a common method, often involving reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Morpholine Ring: This step usually involves nucleophilic substitution reactions where the morpholine ring is introduced to the core structure.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while substitution reactions can introduce new functional groups to the core structure.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful for the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group enhances its chemical stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O/c1-15-4-6-17(7-5-15)19-20(22(23,24)25)28-30-18(14-16(2)27-21(19)30)26-8-3-9-29-10-12-31-13-11-29/h4-7,14,26H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIVEFQUEBYSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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